Cas no 591-28-6 (4-Thiouracil)

4-Thiouracil 化学的及び物理的性質
名前と識別子
-
- 4-Thioxo-3,4-dihydropyrimidin-2(1H)-one
- 4-Thioxo-1H-pyrimidin-2-one
- 4-Thiouracil
- 2-HYDROXY-4-MERCAPTOPYRIMIDINE
- 2(1H)-Pyrimidinone,3,4-dihydro-4-thioxo
- 4-thiouracyl
- 4-thiourcil
- 4-Thioxo-3,4-dihydro-1H-pyrimidin-2-on
- 4-thioxo-3,4-dihydro-1H-pyrimidin-2-one
- KC 135
- Uracil,4-thio
- 3,4-Dihydro-4-thioxo-2(1H)-pyrimidinone
- 2-Hydroxy-4(1H)-pyrimidinethione
- 4-mercaptopyrimidin-2-ol
- Uracil, 4-thio-
- 4-sulfanylidene-1H-pyrimidin-2-one
- 4-sulfanylpyrimidin-2-ol
- 2-Hydroxy-4-thiopyrimidine
- 2(1H)-pyrimidinone, 3,4-dihydro-4-thioxo-
- 4-thiopyrimidin-2-one
- 2(1H)-Pyrimidinone, 4-mercapto- (9CI)
- 2-Pyrimidinol, 4-mercapto-
- 4-
-
- MDL: MFCD00090842
- インチ: 1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8)
- InChIKey: OVONXEQGWXGFJD-UHFFFAOYSA-N
- ほほえんだ: S=C1C([H])=C([H])N([H])C(N1[H])=O
計算された属性
- せいみつぶんしりょう: 128.00400
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 9
- トポロジー分子極性表面積: 73.2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.368 (estimate)
- ゆうかいてん: 295°C(lit.)
- 屈折率: 1.7000 (estimate)
- ようかいど: 1 M NaOH: soluble50mg/mL
- PSA: 84.81000
- LogP: 0.47090
- ようかいせい: 未確定
4-Thiouracil セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302,H312,H332
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36
-
危険物標識:
- リスク用語:R20/21/22
- セキュリティ用語:S36
4-Thiouracil 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Thiouracil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166632-1g |
4-Thioxo-3,4-dihydropyrimidin-2(1H)-one |
591-28-6 | 95% | 1g |
$72 | 2023-02-17 | |
Chemenu | CM166632-5g |
4-Thioxo-3,4-dihydropyrimidin-2(1H)-one |
591-28-6 | 95% | 5g |
$365 | 2021-08-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65196-5g |
4-Thiouracil |
591-28-6 | 98% | 5g |
¥4286.00 | 2023-09-08 | |
TRC | T375405-1g |
4-Thiouracil |
591-28-6 | 1g |
$ 121.00 | 2023-09-05 | ||
Fluorochem | 013726-25g |
4-Thiouracil |
591-28-6 | 95+% | 25g |
£870.00 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010055-1g |
4-Thiouracil |
591-28-6 | 97% | 1g |
¥201 | 2024-05-22 | |
TRC | T375405-5g |
4-Thiouracil |
591-28-6 | 5g |
$ 592.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65196-500mg |
4-Thiouracil |
591-28-6 | 98% | 500mg |
¥634.00 | 2023-09-08 | |
abcr | AB151893-10 g |
4-Thiouracil, 95%; . |
591-28-6 | 95% | 10g |
€602.00 | 2023-06-23 | |
eNovation Chemicals LLC | D785289-25g |
4-THIOURACIL |
591-28-6 | 95% | 25g |
$585 | 2024-05-24 |
4-Thiouracil 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
4-Thiouracilに関する追加情報
Introduction to 4-Thiouracil (CAS No. 591-28-6)
4-Thiouracil, with the chemical name 4-thiouracil and the CAS number 591-28-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic compound belongs to the uracil family, characterized by the presence of a sulfur atom at the 4-position of the pyrimidine ring. 4-Thiouracil has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. Its unique structural and chemical properties make it a valuable scaffold for drug design, enabling interactions with biological targets with high specificity and efficacy.
The molecular structure of 4-Thiouracil consists of a pyrimidine core substituted with a thiourea group at the 4-position. This substitution imparts distinct reactivity and biological activity, making it a key intermediate in synthesizing pharmacologically active molecules. The sulfur atom in the thiourea group enhances nucleophilic character, facilitating various chemical transformations that are crucial for drug development. Additionally, the uracil moiety contributes to hydrogen bonding capabilities, which is essential for binding to biological targets such as enzymes and receptors.
In recent years, 4-Thiouracil has been extensively studied for its potential in treating a range of diseases, including cancer, inflammation, and infectious disorders. One of the most compelling areas of research involves its role as an antineoplastic agent. Studies have demonstrated that 4-Thiouracil can inhibit tumor growth by interfering with DNA replication and transcription processes in cancer cells. Its ability to act as a base analog allows it to be incorporated into DNA and RNA, disrupting normal cellular functions and inducing apoptosis in malignant cells.
Moreover, 4-Thiouracil has shown promise in treating inflammatory conditions by modulating immune responses. Research indicates that it can suppress pro-inflammatory cytokine production, thereby reducing inflammation and alleviating symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis. The compound's ability to interact with nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation, further underscores its therapeutic potential.
Another area where 4-Thiouracil has been explored is in combating infectious diseases. Its structural similarity to natural nucleobases makes it capable of competing with adenine and guanine for incorporation into viral genomes during replication. This competition can lead to the production of non-functional viral particles, effectively inhibiting pathogen propagation. Preliminary studies have highlighted its efficacy against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV), making it a candidate for antiviral therapies.
The synthesis of 4-Thiouracil typically involves condensation reactions between thiourea and diethyl ethoxymethylenemalonate or similar carbonyl compounds under controlled conditions. The reaction proceeds via nucleophilic addition followed by cyclization, yielding the desired product with high purity and yield. Advances in synthetic methodologies have enabled more efficient production processes, making 4-Thiouracil more accessible for research and industrial applications.
In terms of pharmacokinetics, 4-Thiouracil exhibits moderate solubility in water and organic solvents, facilitating its formulation into various dosage forms such as tablets, capsules, and solutions. Its bioavailability is influenced by factors such as pH and gastrointestinal motility, which can affect its absorption rate. Studies have shown that oral administration results in reasonable absorption rates, allowing for therapeutic concentrations to be achieved within a clinically relevant timeframe.
Despite its promising applications, 4-Thiouracil is not without limitations. Potential side effects include gastrointestinal discomfort, hematological disturbances, and allergic reactions in some individuals. Therefore, careful monitoring and dosage adjustments are necessary when using this compound therapeutically. Additionally, long-term studies are needed to fully understand its safety profile and optimal usage guidelines.
The future of 4-Thiouracil research lies in its integration into novel drug delivery systems designed to enhance bioavailability and target specificity. Nanotechnology-based approaches have shown particular promise in this regard, allowing for controlled release formulations that improve therapeutic outcomes while minimizing side effects. Furthermore, computational modeling techniques are being employed to predict interactions between 4-Thiouracil derivatives and biological targets at an atomic level, accelerating drug discovery efforts.
In conclusion,4-Thiouracil (CAS No. 591-28-6) is a multifunctional compound with significant potential in pharmaceutical applications across various therapeutic areas including oncology,inflammation,and infectious diseases,Thiouracil derivatives continue to be explored as key components in next-generation therapeutics,driven by advancements in synthetic chemistry,pharmacology,and drug delivery technologies.
591-28-6 (4-Thiouracil) 関連製品
- 621-83-0(Benzylthiourea)
- 622-52-6((4-methylphenyl)thiourea)
- 656-32-6((2-Fluorophenyl)thiourea)
- 614-78-8((2-methylphenyl)thiourea)
- 56-10-0(S-(2-Aminoethyl)-ITU dihydrobromide)
- 102-08-9(1,3-diphenylthiourea)
- 141-90-2(2-Thiouracil)
- 459-05-2((4-fluorophenyl)thiourea)
- 5344-82-1(1-(2-Chlorophenyl)-2-thiourea)
- 1516-37-6((2-Methoxyphenyl)thiourea)
